2-tert-butyl-N-phenylaziridine-1-carbothioamide
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Overview
Description
2-tert-butyl-N-phenylaziridine-1-carbothioamide is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbothioamide functional group attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-phenylaziridine-1-carbothioamide typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-phenylaziridine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-N-phenylaziridine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-phenylaziridine-1-carbothioamide involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is exploited in synthetic chemistry and biological studies to modify molecules and study reaction pathways.
Comparison with Similar Compounds
Similar Compounds
- trans-tert-Butyl 3-phenylaziridine-2-carboxylate
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
2-tert-butyl-N-phenylaziridine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct reactivity compared to other aziridine derivatives. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
CAS No. |
13639-45-7 |
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Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-tert-butyl-N-phenylaziridine-1-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-13(2,3)11-9-15(11)12(16)14-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16) |
InChI Key |
DQCYXBMCYOUSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN1C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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